Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate
Brand Name: Vulcanchem
CAS No.: 1282516-41-9
VCID: VC8227163
InChI: InChI=1S/C11H10N2O3/c1-16-11(15)7-2-3-9(14)8(6-7)10-12-4-5-13-10/h2-6,14H,1H3,(H,12,13)
SMILES: COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate

CAS No.: 1282516-41-9

Cat. No.: VC8227163

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate - 1282516-41-9

Specification

CAS No. 1282516-41-9
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate
Standard InChI InChI=1S/C11H10N2O3/c1-16-11(15)7-2-3-9(14)8(6-7)10-12-4-5-13-10/h2-6,14H,1H3,(H,12,13)
Standard InChI Key CTTXEGIPETXPDZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2
Canonical SMILES COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate has the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Key identifiers include:

PropertyValue
IUPAC Namemethyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate
CAS Registry Number1282516-41-9
SMILESCOC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2
InChIKeyCTTXEGIPETXPDZ-UHFFFAOYSA-N
PubChem CID135742047

The compound’s structure combines a methyl ester, a phenolic hydroxyl group, and a 1H-imidazole ring, enabling diverse reactivity and intermolecular interactions .

Synthetic Routes and Optimization

Primary Synthesis Method

The most documented synthesis involves a one-pot condensation reaction:

  • Starting Materials: Methyl 4-formyl-3-hydroxybenzoate, ethanedial (40% aqueous), and ammonia (50% aqueous) .

  • Reaction Conditions: Methanol solvent, stirred for 2+ hours at ambient temperature .

  • Workup: Post-reaction, the mixture is concentrated, partitioned between ethyl acetate and water, and acidified to pH 5–6. The product is purified via flash chromatography, yielding 71% .

Mechanistic Insight: The reaction proceeds via imine formation between the aldehyde and ammonia, followed by cyclization to generate the imidazole ring .

Alternative Approaches

While less common, patents describe related benzoate-imidazole hybrids synthesized via:

  • Ultrasound-assisted reactions to enhance yield .

  • Microwave irradiation for rapid cyclization .
    These methods remain exploratory for this specific compound but highlight scalability potential .

Structural and Spectroscopic Analysis

Functional Group Interactions

  • Hydroxyl Group: The phenolic -OH exhibits acidity (pKa ~10), enabling deprotonation under basic conditions .

  • Imidazole Ring: The 1H-imidazole moiety acts as a weak base (pKa ~7), participating in coordination chemistry and π-π stacking .

  • Ester Group: The methyl ester is hydrolytically labile, susceptible to saponification in alkaline media .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(O-H) at ~3200 cm⁻¹, ν(C=O) at ~1700 cm⁻¹, and imidazole ring vibrations at 1600–1450 cm⁻¹ .

  • NMR Data:

    • ¹H NMR (DMSO-d₆): δ 10.83 (s, 1H, -OH), 7.88 (d, J=8.0 Hz, 2H, aromatic), 7.33–7.03 (m, 4H, imidazole and aromatic), 3.83 (s, 3H, -OCH₃) .

    • ¹³C NMR: Peaks at δ 165.6 (C=O), 142.5 (imidazole C2), and 126.9–110.8 (aromatic carbons) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • PqsR antagonists: Targeting Pseudomonas aeruginosa quorum sensing .

  • Kinase inhibitors: Modulating cancer pathways via imidazole-mediated ATP binding .

Material Science

Imidazole-benzoate hybrids are explored as:

  • Metal-organic frameworks (MOFs): Ligands for gas storage or catalysis .

  • Corrosion inhibitors: Adsorbing on metal surfaces via heteroatom lone pairs .

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